4-Bromo-2-chloro-1-methanesulfonylbenzene

概要

説明

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-1-methanesulfonylbenzene can be achieved from 1-Bromo-3-chloro-4-(methylthio)benzene .Molecular Structure Analysis

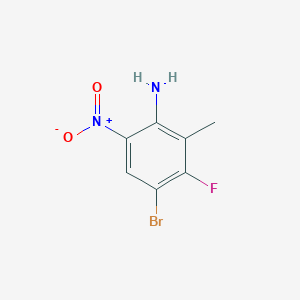

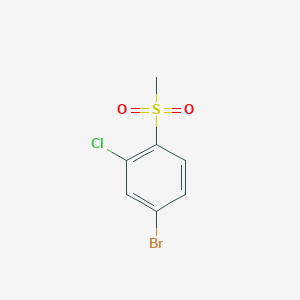

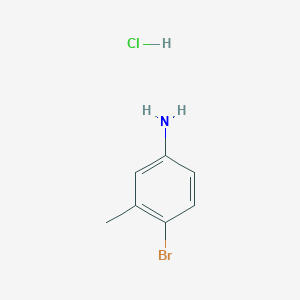

The molecular structure of 4-Bromo-2-chloro-1-methanesulfonylbenzene is represented by the SMILES string ClC1=C(OC)C=CC(Br)=C1 . The InChI key for this compound is FPIQNBOUYZLESW-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Bromo-2-chloro-1-methanesulfonylbenzene is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm^3, a boiling point of 379.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.7±0.4 cm^3, a polar surface area of 43 Å^2, a polarizability of 20.9±0.5 10^-24 cm^3, a surface tension of 44.5±3.0 dyne/cm, and a molar volume of 159.3±3.0 cm^3 .科学的研究の応用

Chemical Synthesis

“4-Bromo-2-chloro-1-methanesulfonylbenzene” is a unique chemical compound that can be used in various chemical synthesis processes . Its specific structure and properties make it a valuable component in the creation of other complex compounds .

Nonlinear Optical Materials

This compound has potential applications in the field of nonlinear optical materials . Nonlinear optical materials are used in various technologies, including laser systems, optical communication devices, and photonic devices . These materials are known for their ability to change the intensity, speed, or direction of light .

Organic Synthesis

“4-Bromo-2-chloro-1-methanesulfonylbenzene” can also be used in organic synthesis . Organic synthesis is a method of constructing organic compounds by chemical reactions. The compounds used in these reactions are typically derived from natural sources or are the products of chemical syntheses themselves .

Material Science

In the field of material science, this compound could be used in the development of new materials with unique properties . Material scientists could manipulate the properties of “4-Bromo-2-chloro-1-methanesulfonylbenzene” to create materials with specific characteristics .

Chromatography

The compound could potentially be used in chromatography, a laboratory technique for the separation of a mixture . Its unique properties might make it useful in the development of new chromatographic methods .

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-chloro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIHZAYTOAGCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630555 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-1-methanesulfonylbenzene | |

CAS RN |

648905-09-3 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)

![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)